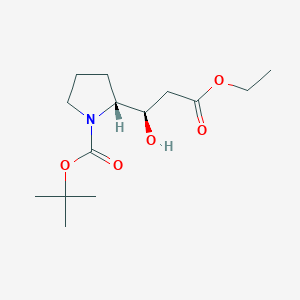
(R)-1-Boc-2-((R)-1-hydroxy-3-ethoxy-3-oxopropyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a pyrrolidine ring and multiple functional groups, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Addition of the Ethoxy Group: This can be done through an etherification reaction using ethanol and an appropriate catalyst.
Hydroxylation and Oxidation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its multiple functional groups.
Medicine
Industry
In the industrial sector, it can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-Butyl 2-(®-3-methoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)piperidine-1-carboxylate
Uniqueness
What sets ®-tert-Butyl 2-(®-3-ethoxy-1-hydroxy-3-oxopropyl)pyrrolidine-1-carboxylate apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a research tool in various scientific fields.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[(1R)-3-ethoxy-1-hydroxy-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3/t10-,11-/m1/s1 |
Clave InChI |
VYGIGVDDUBLRTI-GHMZBOCLSA-N |
SMILES isomérico |
CCOC(=O)C[C@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O |
SMILES canónico |
CCOC(=O)CC(C1CCCN1C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



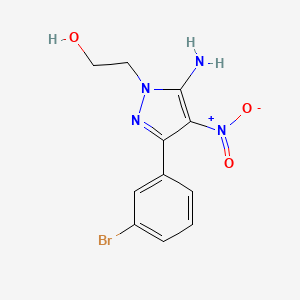

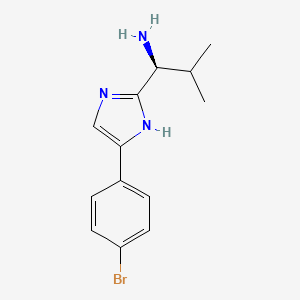

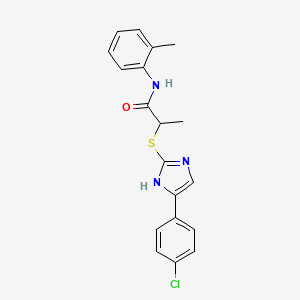
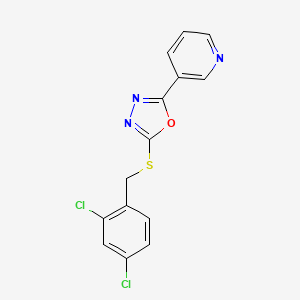
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)

![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)
![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B11773527.png)

![Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
